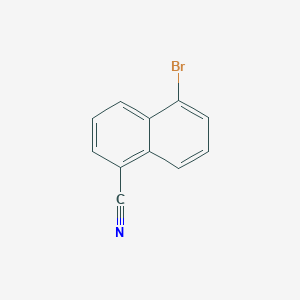
5-溴萘-1-碳腈
货号 B189789
CAS 编号:
129278-20-2
分子量: 232.08 g/mol
InChI 键: WSZJIUYVNILRNV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromonaphthalene-1-carbonitrile is a chemical compound with the molecular formula C11H6BrN and a molecular weight of 232.08 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 5-Bromonaphthalene-1-carbonitrile and similar compounds often involves copper-catalysed halide-ion ring opening of a triazine . Additionally, palladium-catalysed cyanation of the bromide has been used to synthesize naphthalene-1,8-dicarbonitrile .Molecular Structure Analysis
The InChI code for 5-Bromonaphthalene-1-carbonitrile is 1S/C11H6BrN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromonaphthalene-1-carbonitrile are not detailed in the search results, the compound’s synthesis involves reactions such as copper-catalysed halide-ion ring opening and palladium-catalysed cyanation .Physical And Chemical Properties Analysis
5-Bromonaphthalene-1-carbonitrile is a powder with a melting point of 146-148 degrees Celsius .科学研究应用
Application 1: Synthesis of 8-Halonaphthalene-1-Carbonitriles
- Summary of the Application: 5-Bromonaphthalene-1-carbonitrile is used in the synthesis of 8-halonaphthalene-1-carbonitriles . These compounds are of interest due to their potential for forming planar dimers with two CN…X interactions .
- Methods of Application: The synthesis involves a three-step process. The key intermediate triazine is prepared by diazotisation of commercially available naphthalene-1,8-diamine with isoamyl nitrite in acetic acid and ethanol . This is followed by a Sandmeyer reaction of the triazine with conc HCl catalysed by copper turnings, which gives 8-chloronaphthalen-1-amine . The final step is another Sandmeyer reaction which gives the final product .
- Results or Outcomes: The synthesis of 8-chloronaphthalene-1-carbonitrile, 8-bromonaphthalene-1-carbonitrile, and 8-iodonaphthalene-1-carbonitrile has been achieved using this method .
Application 2: Two-Component Heterojunction-Based Ambipolar Field-Effect Transistors
- Summary of the Application: 5-Bromonaphthalene-1-carbonitrile is used in the synthesis of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors . These transistors are of interest due to their high mobility speeds, low cost, light weight, large-area preparation and good compatibility with flexible substrates .
- Methods of Application: The naphthalene derivatives are synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond, respectively . Thin-film transistors are fabricated in single-component and two-component modes based on these naphthalene derivatives by combining the F16CuPc as the n-type material .
- Results or Outcomes: The ambipolar performance was investigated by adjusting the device preparation procedure with the hole and electron mobility of up to 10^-2 cm^2 V^-1 s^-1 . Furthermore, the electrical performance was also improved to 0.73 cm^2 V^-1 s^-1 using the two-component bilayer configuration .
Application 3: Synthesis of Other Naphthalene Derivatives
- Summary of the Application: 5-Bromonaphthalene-1-carbonitrile is used in the synthesis of other naphthalene derivatives . These derivatives are of interest due to their potential applications in various fields such as organic electronics, pharmaceuticals, and materials science .
- Methods of Application: The synthesis involves various organic reactions such as nucleophilic substitution, coupling reactions, and cyclization reactions . The specific methods and procedures can vary depending on the desired naphthalene derivative .
- Results or Outcomes: The synthesis of various naphthalene derivatives has been achieved using 5-Bromonaphthalene-1-carbonitrile as a starting material . The properties and applications of these derivatives can vary widely depending on their structure .
安全和危害
属性
IUPAC Name |
5-bromonaphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZJIUYVNILRNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562723 |
Source


|
| Record name | 5-Bromonaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromonaphthalene-1-carbonitrile | |
CAS RN |
129278-20-2 |
Source


|
| Record name | 5-Bromonaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromonaphthalene-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
3,5-dinitro-N-propylbenzamide
10056-18-5
2H-1-Benzopyran-2-one, 8-methoxy-3-nitro-
88184-83-2
5-methyl-4-phenyl-1H-imidazole
826-83-5
Ethyl 3-(3-aminophenyl)acrylate
125872-97-1

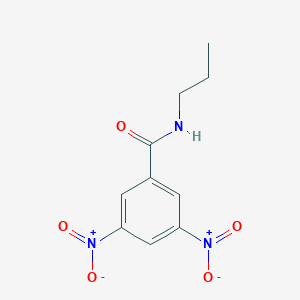


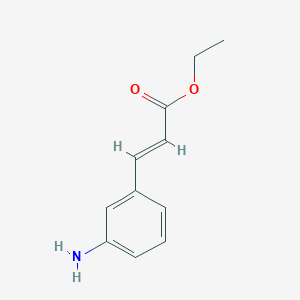
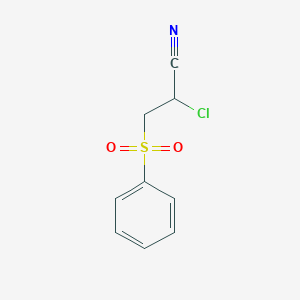

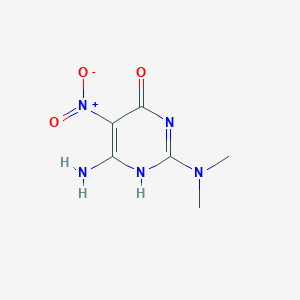
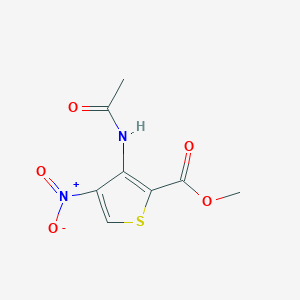

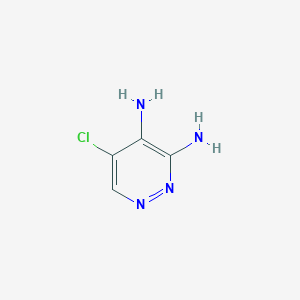


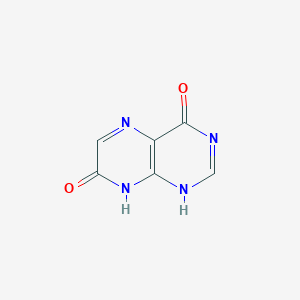
![9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B189729.png)